3-(Methoxycarbonyl)phenylzinc iodide
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Overview
Description
3-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn and a molecular weight of 327.44 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of 3-bromomethyl benzoate with zinc powder in the presence of iodine . The reaction is typically carried out in an anhydrous solvent such as THF under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The reaction conditions are optimized for yield and purity, and the product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)phenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common reagents include alkyl halides or tosylates, and the reaction is often carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
3-(Methoxycarbonyl)phenylzinc iodide has several applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)phenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which acts as a nucleophile. This nucleophile reacts with an electrophilic partner (such as a boronic acid in Suzuki-Miyaura coupling) in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 4-(Methoxycarbonyl)phenylzinc iodide
- 2-(Methoxycarbonyl)phenylzinc iodide
Comparison
3-(Methoxycarbonyl)phenylzinc iodide is unique due to the position of the methoxycarbonyl group on the phenyl ring. This positional isomerism can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc iodide, the presence of the methoxycarbonyl group provides additional functionalization, which can be advantageous in multi-step synthesis .
Properties
IUPAC Name |
iodozinc(1+);methyl benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPWBMXKPJWNB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C[C-]=C1.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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